5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a pyrazolo[1,5-a]pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves a multi-step process. One common method includes:
Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
Introduction of the fluorophenyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrazinone intermediate with 4-fluorophenylpiperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and conventional heating can be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The pyrazolo[1,5-a]pyrazinone core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the fluorophenyl group to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, the compound has shown potential in binding to specific receptors, making it a candidate for drug development .
Medicine
In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with molecular targets such as calcium channels and serotonin receptors . The compound acts as a selective calcium antagonist, blocking calcium entry into cells and modulating intracellular signaling pathways . Additionally, it exhibits antihistamine and dopamine receptor blocking activities .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: This compound is an analogue with similar structural features and pharmacological properties.
Triazole-pyrimidine hybrids: These compounds share similar biological activities and are used in neuroprotection and anti-inflammatory applications.
Uniqueness
The uniqueness of 5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific combination of functional groups, which confer distinct pharmacological properties and make it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C28H30FN5O2 |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H30FN5O2/c1-20(2)21-3-5-22(6-4-21)25-19-26-28(36)33(17-18-34(26)30-25)12-11-27(35)32-15-13-31(14-16-32)24-9-7-23(29)8-10-24/h3-10,17-20H,11-16H2,1-2H3 |
InChI Key |
OIIQFRFTFWHKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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